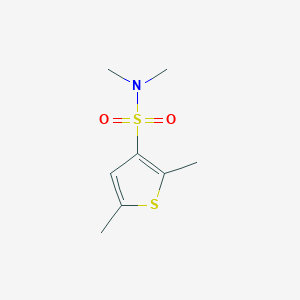

N,N,2,5-tetramethylthiophene-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N,2,5-tetramethylthiophene-3-sulfonamide is a chemical compound with the CAS Number: 2137692-56-7 . It has a molecular weight of 219.33 .

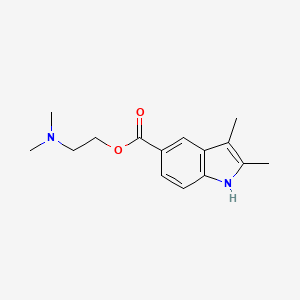

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2S2/c1-5-6 (2)12-7 (3)8 (5)13 (10,11)9-4/h9H,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

Synthetic Routes to Chiral Thiophenes

Thiophene sulfonamides, including N,N,2,5-tetramethylthiophene-3-sulfonamide, are crucial in the synthesis of chiral nonracemic and racemic dihydro- and tetrahydrothiophenes. These compounds are integral to developing bioactive molecules with a broad spectrum of biological activities, including coenzyme biotin and α-glucosidase inhibitors. Their applications extend to asymmetric hydrogenation and catalytic asymmetric epoxidation, showcasing their versatility in synthetic organic chemistry (Benetti et al., 2012).

Novel Heterocycles Formation

N-sulfonylalkylamines, related to thiophene sulfonamides, have been used to generate novel s,n-heterocycles, including thiazete dioxides and thioketene S,S-dioxide dimers. This research underscores the potential of these compounds in developing new organic materials with unique structural and functional properties (Tornus et al., 1995).

Urease Inhibition and Antibacterial Activity

Thiophene sulfonamide derivatives have been synthesized and evaluated for their urease inhibition and antibacterial activities. These compounds show significant potential as therapeutic agents, providing a foundation for developing new treatments for infections and diseases related to urease activity (Noreen et al., 2017).

Photodynamic Therapy Applications

Core-modified porphyrins containing thiophene sulfonamide groups have been investigated for their applications in photodynamic therapy (PDT). These compounds exhibit longer-wavelength absorption, making them suitable sensitizers for PDT, a cancer treatment method (Stilts et al., 2000).

Electrocatalytic and Sensor Applications

Poly(3-methylthiophene) electrodes have been explored for detecting sulfonamide compounds, indicating the potential of thiophene sulfonamides in electrocatalytic applications and the development of sensitive sensors for pharmaceutical and environmental monitoring (Msagati & Ngila, 2002).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N,N,2,5-tetramethylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S2/c1-6-5-8(7(2)12-6)13(10,11)9(3)4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBBQRFCYXDYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5521334.png)

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5521339.png)

![2-(3-hydroxypropyl)-8-(6-phenyl-3-pyridazinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521349.png)

![1-phenyl-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-piperazinone](/img/structure/B5521351.png)

![4-{[(2-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5521367.png)

![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)

![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)

![1-{2-[(4aS*,7aR*)-6,6-dioxido-4-(pyridin-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5521425.png)

![1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5521435.png)